2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-[[[3-(trifluoromethyl)phenyl]methyl]amino]-
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Overview
Description
1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PYRROLIDINE-2,5-DIONE is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine and its analogs are known for their diverse biological and medicinal importance . This compound features a pyrrolidine-2,5-dione core, which is a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PYRROLIDINE-2,5-DIONE typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PYRROLIDINE-2,5-DIONE is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .
Properties
CAS No. |
1040867-95-5 |
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Molecular Formula |
C24H19F3N4O2 |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
1-(4-phenyldiazenylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H19F3N4O2/c25-24(26,27)17-6-4-5-16(13-17)15-28-21-14-22(32)31(23(21)33)20-11-9-19(10-12-20)30-29-18-7-2-1-3-8-18/h1-13,21,28H,14-15H2 |
InChI Key |
ZNNJOBGUIQLDKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N=NC3=CC=CC=C3)NCC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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